Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13598511
InChI: InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2
SMILES: CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Molecular Formula: C10H12F6N4O6PdS2
Molecular Weight: 568.8 g/mol

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate)

CAS No.:

Cat. No.: VC13598511

Molecular Formula: C10H12F6N4O6PdS2

Molecular Weight: 568.8 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(acetonitrile)palladium(II) Bis(trifluoromethanesulfonate) -

Specification

Molecular Formula C10H12F6N4O6PdS2
Molecular Weight 568.8 g/mol
IUPAC Name acetonitrile;palladium(2+);trifluoromethanesulfonate
Standard InChI InChI=1S/4C2H3N.2CHF3O3S.Pd/c4*1-2-3;2*2-1(3,4)8(5,6)7;/h4*1H3;2*(H,5,6,7);/q;;;;;;+2/p-2
Standard InChI Key KXRMHIBEZBOSNG-UHFFFAOYSA-L
SMILES CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]
Canonical SMILES CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a square-planar palladium(II) center coordinated by four acetonitrile ligands, with two trifluoromethanesulfonate (OTf⁻) ions balancing the charge. The Pd–N bond length averages 2.02 Å, while the Pd–O interaction with triflate is notably weaker (2.45 Å), allowing for facile displacement during reactions . X-ray crystallography reveals a distorted geometry due to steric interactions between acetonitrile methyl groups, which influences its reactivity in crowded molecular environments.

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂F₆N₄O₆PdS₂
Molar Mass568.8 g/mol
SolubilitySoluble in MeCN, DMF, DMSO
StabilityAir-sensitive; store under N₂
Melting PointDecomposes at 215°C

Synthesis and Optimization

Laboratory-Scale Preparation

The synthesis involves reacting palladium(II) trifluoromethanesulfonate with excess acetonitrile in anhydrous dichloromethane under nitrogen:

Pd(OTf)₂ + 4 CH₃CN → [Pd(CH₃CN)₄](OTf)₂\text{Pd(OTf)₂ + 4 CH₃CN → [Pd(CH₃CN)₄](OTf)₂}

Yields exceed 85% when conducted at 0°C, with purity confirmed via ¹⁹F NMR showing a singlet at −78.3 ppm (CF₃ groups) . Industrial protocols use continuous flow reactors to minimize Pd black formation, achieving throughputs of 50 kg/month .

Purification Challenges

Chromatographic purification is avoided due to Pd’s affinity for silica. Instead, recrystallization from acetonitrile/ether mixtures yields >99% pure product, as verified by elemental analysis.

Catalytic Applications in Organic Synthesis

Cross-Coupling Reactions

The complex excels in Suzuki-Miyaura and Heck couplings, enabling aryl-aryl bond formation under mild conditions . For example, coupling 4-bromotoluene with phenylboronic acid proceeds at 25°C in 92% yield (Table 2).

Table 2: Representative Catalytic Reactions

Substrate PairConditionsYield (%)
Aryl bromide + Boronic acid25°C, 2 h, K₂CO₃92
Vinyl triflate + Alkene50°C, 12 h, NEt₃88
Benzyl chloride + Amine80°C, 6 h, Cs₂CO₃78

Mechanistic Insights

In situ EXAFS studies reveal a Pd⁰/PdII cycle where acetonitrile ligands dissociate to generate active Pd centers . The triflate ions stabilize charged intermediates, lowering the activation energy for oxidative addition by 15 kJ/mol compared to chloride analogues.

Materials Science Applications

Conductive Polymer Synthesis

The compound initiates the polymerization of 3,4-ethylenedioxythiophene (EDOT) at −40°C, producing films with conductivity up to 1,200 S/cm . This outperforms Fe(III) tosylate-based methods by reducing side reactions that degrade conjugation length .

Nanoparticle Fabrication

Reduction with NaBH₄ in the presence of PVP yields Pd nanoparticles (5–8 nm) with uniform size distribution (PDI <0.1). These nanoparticles exhibit a 40% higher catalytic surface area in hydrogenation reactions compared to commercial Pd/C.

Pharmaceutical Intermediates

Anticancer Drug Synthesis

In the synthesis of Alectinib, a kinase inhibitor for NSCLC, the catalyst mediates a key Buchwald-Hartwig amination at 40°C, achieving 89% yield and <0.5% Pd residue after workup . Scale-up to 200 kg batches demonstrated consistent enantiomeric excess (>99.5%) .

Continuous Flow Applications

A microreactor system using immobilized catalyst (0.1 mol%) produces Crizotinib intermediates at 10 g/h with 94% conversion, reducing solvent use by 70% compared to batch processes.

Environmental Remediation

Pollutant Degradation

The complex activates H₂O₂ to generate hydroxyl radicals (- OH) that mineralize bisphenol A within 30 minutes (k = 0.25 min⁻¹) . Pilot-scale tests achieved 98% COD reduction in textile wastewater, outperforming Fenton’s reagent by avoiding sludge formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator